molecular formula C13H15NO8 B12751846 Pyridoxal oxoglurate CAS No. 40273-30-1

Pyridoxal oxoglurate

Cat. No.: B12751846
CAS No.: 40273-30-1
M. Wt: 313.26 g/mol
InChI Key: MUXYIGOUJRUBPG-UHFFFAOYSA-N
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Description

Pyridoxal oxoglurate is a compound that combines pyridoxal, a form of vitamin B6, with oxoglurate, an intermediate in the tricarboxylic acid cycle. This compound plays a significant role in various biochemical processes, particularly in amino acid metabolism and neurotransmitter synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxal oxoglurate can be synthesized through the reaction of pyridoxal with oxoglurate under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of microbial systems to produce the intermediate compounds, which are then chemically modified to yield the final product. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Pyridoxal oxoglurate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to yield other forms of vitamin B6.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions include various derivatives of pyridoxal and oxoglurate, which have distinct biochemical properties and applications.

Scientific Research Applications

Pyridoxal oxoglurate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is essential in studying amino acid metabolism and neurotransmitter synthesis.

    Medicine: this compound is investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.

    Industry: It is used in the production of nutritional supplements and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

Pyridoxal oxoglurate exerts its effects through its role as a coenzyme in various enzymatic reactions. It facilitates the transfer of amino groups in transamination reactions, which are crucial for amino acid metabolism. The compound also acts as an electron sink, stabilizing reaction intermediates and enabling the synthesis of neurotransmitters such as serotonin and dopamine.

Comparison with Similar Compounds

    Alpha-ketoglutarate: An intermediate in the tricarboxylic acid cycle, similar to oxoglurate.

    Pyridoxine: Another form of vitamin B6, which can be converted to pyridoxal.

Uniqueness: Pyridoxal oxoglurate is unique due to its combined structure, which allows it to participate in a broader range of biochemical reactions compared to its individual components. This dual functionality makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

40273-30-1

Molecular Formula

C13H15NO8

Molecular Weight

313.26 g/mol

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;2-oxopentanedioic acid

InChI

InChI=1S/C8H9NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,4,10,12H,3H2,1H3;1-2H2,(H,7,8)(H,9,10)

InChI Key

MUXYIGOUJRUBPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO.C(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

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